molecular formula C12H8F4 B11879112 1,4-Bis(difluoromethyl)naphthalene

1,4-Bis(difluoromethyl)naphthalene

Cat. No.: B11879112
M. Wt: 228.18 g/mol
InChI Key: HUHXDYFWEXCZEQ-UHFFFAOYSA-N
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Description

1,4-Bis(difluoromethyl)naphthalene is a fluorinated aromatic compound featuring two difluoromethyl (-CF₂H) groups at the 1- and 4-positions of a naphthalene core. Fluorinated aromatic compounds are critical in materials science and pharmaceuticals due to fluorine’s electronegativity, which enhances thermal stability, alters electronic properties, and improves bioavailability .

Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,4-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H

InChI Key

HUHXDYFWEXCZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)F)C(F)F

Origin of Product

United States

Biological Activity

1,4-Bis(difluoromethyl)naphthalene is an organic compound characterized by the presence of two difluoromethyl groups attached to the naphthalene ring. Its unique electronic properties, influenced by the fluorine atoms, suggest potential applications in various chemical and biological contexts. However, specific biological activities of this compound are not extensively documented in the literature. This article aims to explore the available information regarding its biological activity, synthesis methods, and potential implications in pharmaceutical applications.

Chemical Structure and Properties

  • Molecular Formula : C12H8F2
  • Molecular Weight : Approximately 228.19 g/mol
  • Structure : The compound features a naphthalene core with difluoromethyl groups at the 1 and 4 positions.

Potential Biological Activities

  • Antitumor Activity :
    • Compounds with similar structures have shown promising antiproliferative effects in cancer cell lines. For instance, certain naphthalene derivatives have demonstrated significant activity against breast cancer cells (MCF-7) with IC50 values ranging from 10–33 nM .
  • Enzyme Inhibition :
    • Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic substrates or transition states. This property could be explored further for 1,4-Bis(difluoromethyl)naphthalene in relation to specific enzymatic pathways.
  • Interaction with Biological Targets :
    • The electronic properties imparted by fluorination may allow this compound to interact effectively with various biological targets, potentially influencing pathways related to oxidative stress and inflammation via mechanisms similar to those observed in other naphthalene derivatives .

Synthesis Methods

The synthesis of 1,4-Bis(difluoromethyl)naphthalene can be achieved through various chemical reactions, typically involving the introduction of difluoromethyl groups into a naphthalene framework. Some common methods include:

  • Electrophilic Aromatic Substitution : Utilizing difluoromethylating agents under controlled conditions.
  • Metal-Catalyzed Reactions : Employing palladium or other transition metals to facilitate the introduction of difluoromethyl groups onto the aromatic ring.

Comparative Analysis with Related Compounds

To understand the unique properties of 1,4-Bis(difluoromethyl)naphthalene, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1,4-DimethylnaphthaleneNaphthalene derivativeContains two methyl groups instead of difluoromethyl
1,4-DichloronaphthaleneNaphthalene derivativeContains chlorine atoms instead of fluorine
1,4-Bis(trifluoromethyl)naphthaleneNaphthalene derivativeContains trifluoromethyl groups
1,4-Bis(chloromethyl)naphthaleneNaphthalene derivativeContains chloromethyl groups

Case Study: Antiproliferative Effects

A study examining various naphthalene derivatives indicated that modifications to the naphthalene structure could significantly affect biological activity. Compounds structurally related to 1,4-Bis(difluoromethyl)naphthalene were found to inhibit tubulin polymerization and induce apoptosis in cancer cell lines . This suggests that further exploration of 1,4-Bis(difluoromethyl)naphthalene could yield valuable insights into its potential as an anticancer agent.

Research Findings on Fluorinated Compounds

Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. This characteristic is particularly relevant for drug design and development . The presence of fluorine atoms in 1,4-Bis(difluoromethyl)naphthalene may similarly enhance its therapeutic potential.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development : The unique electronic properties of 1,4-bis(difluoromethyl)naphthalene suggest potential roles in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. This characteristic is particularly relevant for developing new therapeutic agents.
  • Material Science : The compound's properties may also find applications in material science, particularly in developing functional polymers or coatings that require specific electronic characteristics or enhanced stability under various conditions.
  • Biological Activity Exploration : Although specific biological activities of 1,4-bis(difluoromethyl)naphthalene are not extensively documented, fluorinated compounds generally show interesting biological properties. Studies indicate that modifications to the naphthalene structure can significantly affect biological activity, including antiproliferative effects against cancer cell lines .

Case Study 1: Antiproliferative Effects

A study on various naphthalene derivatives indicated that structural modifications could significantly impact biological activity. Compounds similar to 1,4-bis(difluoromethyl)naphthalene have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines. This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Case Study 2: Interaction Studies

Research focusing on the interaction of 1,4-bis(difluoromethyl)naphthalene with various chemical environments has been conducted to understand its behavior better. These studies typically examine how the compound interacts with different reagents and conditions to form various products, which can be critical for its application in synthetic chemistry .

Comparison with Similar Compounds

Structural and Crystallographic Properties

  • 1,4-Bis(methylsulfanyl)naphthalene : The naphthalene core remains nearly planar, with methylsulfanyl (-SMe) substituents causing minimal distortion (maximum deviation: 0.221 Å). The crystal packing shows S···S contacts (3.686 Å) exceeding van der Waals radii, indicating weak intermolecular interactions .
  • 1,4-Bis(difluoromethyl)naphthalene (inferred) : The smaller -CF₂H groups likely preserve naphthalene planarity, while fluorine’s electronegativity may polarize the aromatic system, enhancing intermolecular dipole interactions.

Electronic and Optical Properties

  • Reduction Potentials: Difluoromethyl and trifluoromethyl derivatives exhibit lower reduction potentials compared to non-fluorinated analogs, complicating single-electron transfer reactions. This property is critical in photoredox catalysis .
  • Absorption and Fluorescence :
    • 1,4-Bis(trimethylsilylethynyl)naphthalene : Shows bathochromic shifts (longer wavelength absorption) with ε > 10,000 M⁻¹cm⁻¹ due to extended conjugation. Fluorescence quantum yield: 0.85; lifetime: 2 ns .
    • 1,4-Bis(benzoxazol-2-yl)naphthalene : Used as a fluorescent whitening agent (C.I. 367), with absorption at 350 nm and emission at 430 nm .
    • Fluorinated analogs (inferred) : Fluorine’s electron-withdrawing nature may redshift absorption further compared to -SiMe₃ or -SMe derivatives, though experimental data are needed.

Data Tables

Table 1: Key Properties of 1,4-Substituted Naphthalene Derivatives

Compound Substituents Thermal Stability (Tg/°C) Fluorescence Quantum Yield Key Application/Activity Reference
1,4-Bis(4-aminophenoxy)naphthalene -O-C₆H₄-NH₂ 247–281 N/A High-performance polyimides
1,4-Bis(trimethylsilylethynyl)naphthalene -C≡C-SiMe₃ N/A 0.85 Optical materials
1,4-Bis(benzoxazol-2-yl)naphthalene -O-C₆H₃(N)Ox N/A N/A Fluorescent whitener, antitumor
1,4-Bis(methylsulfanyl)naphthalene -SMe N/A N/A Crystallography studies

Table 2: Substituent Effects on Electronic Properties

Substituent Electron Effect Reduction Potential Absorption λ (nm)
-CF₂H (difluoromethyl) Withdrawing Low ~300–350 (inferred)
-SiMe₃ Donating Moderate 280–330
-SMe Weak Donating High 250–290

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